molecular formula C12H9F B1198766 4-Fluorobiphenyl CAS No. 324-74-3

4-Fluorobiphenyl

Cat. No. B1198766
CAS RN: 324-74-3
M. Wt: 172.2 g/mol
InChI Key: RUYZJEIKQYLEGZ-UHFFFAOYSA-N
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Patent
US09024093B2

Procedure details

To NaOH (480 mg, 12.0 mmol, 1.20 equiv) in MeOH (20 mL) at 23° C. was added 4-biphenylboronic acid (1.98 g, 10.0 mmol, 1.00 equiv). After stirring for 15 min at 23° C., the reaction mixture was cooled to 0° C. and was added to AgOTf (7.71 g, 30.0 mmol, 3.00 equiv). After stirring for 30 min at 0° C., the solvent was removed under reduced pressure at 0° C. and the residual MeOH was completely removed by co-evaporation with acetone (20 mL×2). To the residue was added acetone (50 mL), MS3 Å (5.0 g), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoroborate) (1) (3.72 g, 10.5 mmol, 1.05 equiv) and the reaction mixture was stirred for 30 min and concentrated in vacuo. The residue was dissolved in CH2Cl2 and filtered through a plug of Celite. After the removal of CH2Cl2, to the residue was added H2O (30 mL) and Et2O (30 mL) and the phases were separated. The aqueous phase was extracted with Et2O (2×20 mL). The combined organic phases are washed with brine (30 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica gel eluting with hexanes to afford 1.62 g of 4-fluorobiphenyl as a colorless solid (94% yield).
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoroborate)
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
7.71 g
Type
catalyst
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.CC(C)=O.[F:22][BH-](F)F.F[BH-](F)F.ClC[N+]12CC[N+](F)(CC1)CC2>CO.C(S([O-])(=O)=O)(F)(F)F.[Ag+]>[F:22][C:6]1[CH:7]=[CH:8][C:3]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:4][CH:5]=1 |f:0.1,4.5.6,8.9|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.98 g
Type
reactant
Smiles
C1(=CC=C(C=C1)B(O)O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoroborate)
Quantity
3.72 g
Type
reactant
Smiles
F[BH-](F)F.F[BH-](F)F.ClC[N+]12CC[N+](CC1)(CC2)F
Step Three
Name
Quantity
7.71 g
Type
catalyst
Smiles
C(F)(F)(F)S(=O)(=O)[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min at 23° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring for 30 min at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure at 0° C.
CUSTOM
Type
CUSTOM
Details
the residual MeOH was completely removed by co-evaporation with acetone (20 mL×2)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite
CUSTOM
Type
CUSTOM
Details
After the removal of CH2Cl2
ADDITION
Type
ADDITION
Details
to the residue was added H2O (30 mL) and Et2O (30 mL)
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O (2×20 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel eluting with hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.